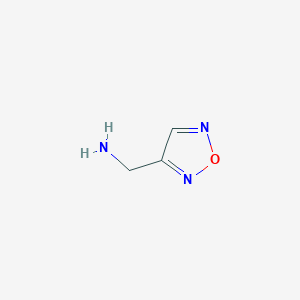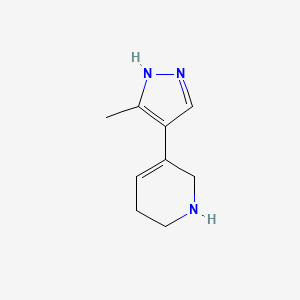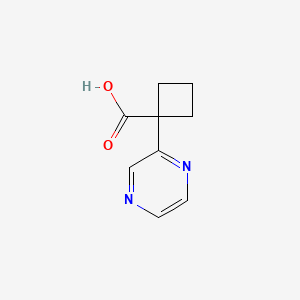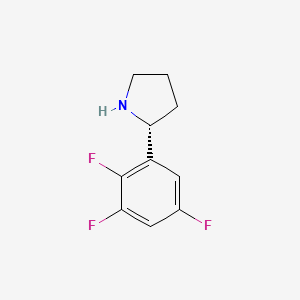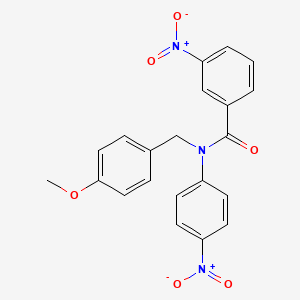
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with the molecular formula C21H18N2O5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzylamine with 3-nitrobenzoyl chloride, followed by nitration of the resulting intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)-3-amino-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and benzamide groups can enhance the compound’s binding affinity to target proteins, influencing its overall activity.
相似化合物的比较
Similar Compounds
- N-(4-Methoxybenzyl)-3-nitro-N-(4-methylphenyl)benzamide
- N-(4-Methoxybenzyl)-3-nitro-N-(4-phenyl)benzamide
- N-(4-Methoxybenzyl)-3-nitro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups on the benzyl and phenyl rings, respectively. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C21H17N3O6 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-3-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H17N3O6/c1-30-20-11-5-15(6-12-20)14-22(17-7-9-18(10-8-17)23(26)27)21(25)16-3-2-4-19(13-16)24(28)29/h2-13H,14H2,1H3 |
InChI 键 |
YVFURHVPAVLWKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)

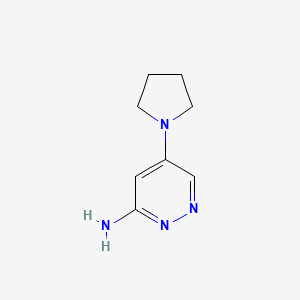


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
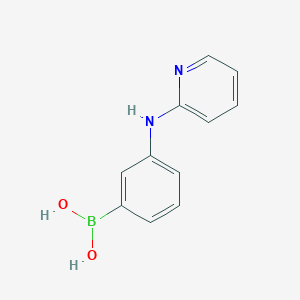
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
